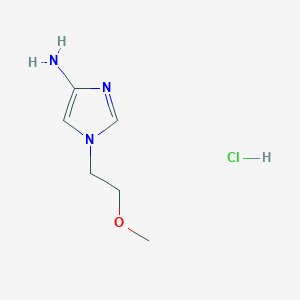![molecular formula C7H4N2O2S B1652501 Thiazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1448852-06-9](/img/structure/B1652501.png)
Thiazolo[4,5-b]pyridine-6-carboxylic acid
Overview
Description
Thiazolo[4,5-b]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C7H4N2O2S . It has a molecular weight of 180.19 g/mol . The IUPAC name for this compound is [1,3]this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H, (H,10,11) . The Canonical SMILES representation is C1=C(C=NC2=C1SC=N2)C(=O)O .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 91.3 Ų and a complexity of 200 . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridine-6-carboxylic acid is a compound that has been found to interact with several targets. It has been reported to act as an inhibitor of the ErbB family of tyrosine kinase (EGFR), G-protein coupled receptors (mGluR 5), and 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and signal transduction.
Mode of Action
Upon interaction with its targets, this compound induces changes in the cellular processes. For instance, as an EGFR inhibitor, it prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways . This leads to the modulation of cellular functions such as cell proliferation and survival.
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting EGFR, it impacts the MAPK/ERK pathway, which is involved in cell proliferation and survival . Similarly, by acting as an antagonist of mGluR 5, it influences glutamatergic signaling .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, it has been found to exhibit antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . These effects are likely a result of its ability to modulate various cellular processes through its interaction with its targets.
Advantages and Limitations for Lab Experiments
Thiazolo[4,5-b]pyridine-6-carboxylic acid is a potent and selective inhibitor of IKKβ, making it a valuable tool for studying the role of NF-κB in various biological processes. This compound has been used in numerous in vitro and in vivo studies to investigate the role of NF-κB in cancer, inflammation, and autoimmune disorders. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects. It is essential to use appropriate controls and validate the specificity of this compound in each experiment.
Future Directions
For Thiazolo[4,5-b]pyridine-6-carboxylic acid research include optimizing its pharmacokinetic properties, identifying its potential for combination therapy, and investigating its potential for other diseases.
Scientific Research Applications
Thiazolo[4,5-b]pyridine-6-carboxylic acid has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in inflammation, immunity, and cancer. This compound has been shown to suppress the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
Safety and Hazards
The safety information available indicates that Thiazolo[4,5-b]pyridine-6-carboxylic acid has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Biochemical Analysis
Biochemical Properties
Thiazolo[4,5-b]pyridine-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit high antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . The compound’s interactions with enzymes such as PI3Kα, where it acts as an inhibitor, highlight its potential in modulating biochemical pathways . Additionally, this compound has been shown to interact with histamine H3 receptors, further emphasizing its role in biochemical processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to have high antioxidant activity, which can protect cells from oxidative stress . Its antimicrobial properties suggest that it can disrupt the cellular processes of pathogenic microorganisms, leading to their inhibition . Furthermore, this compound’s anti-inflammatory and antitumor activities indicate its potential in regulating inflammatory responses and inhibiting tumor cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with PI3Kα results in the inhibition of this enzyme, which plays a critical role in cell growth and survival pathways . Additionally, this compound’s binding to histamine H3 receptors suggests a mechanism involving receptor antagonism, which can modulate neurotransmitter release and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antioxidant, antimicrobial, and anti-inflammatory effects, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . For example, its interaction with enzymes involved in oxidative stress responses highlights its role in modulating redox balance within cells . Additionally, this compound’s effects on metabolic pathways related to inflammation and tumor growth further underscore its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within target tissues can influence its therapeutic efficacy and potential side effects . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and distribution in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can enhance its antioxidant effects by directly interacting with mitochondrial components involved in oxidative stress responses . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDYOROKRGXBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270738 | |
| Record name | Thiazolo[4,5-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448852-06-9 | |
| Record name | Thiazolo[4,5-b]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448852-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolo[4,5-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



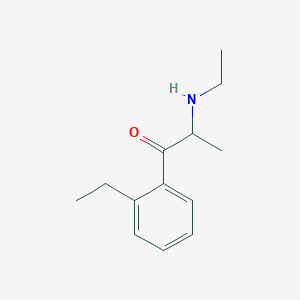
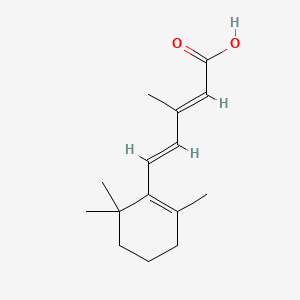


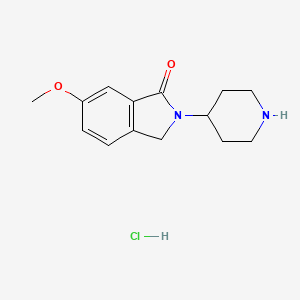
![[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652430.png)
![1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride](/img/structure/B1652433.png)
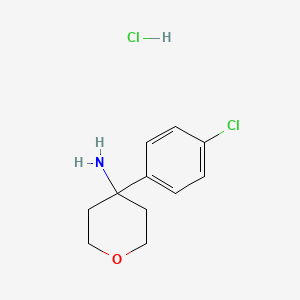
![[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B1652435.png)

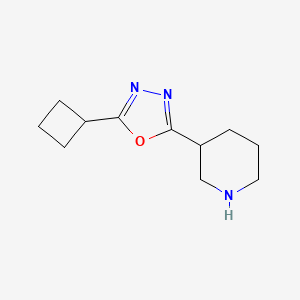
![1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652439.png)
